2,9-Dinitroanthracene 2,9-Dinitroanthracene
Brand Name: Vulcanchem
CAS No.: 234076-75-6
VCID: VC7960850
InChI: InChI=1S/C14H8N2O4/c17-15(18)11-6-5-10-7-9-3-1-2-4-12(9)14(16(19)20)13(10)8-11/h1-8H
SMILES: C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C14H8N2O4
Molecular Weight: 268.22 g/mol

2,9-Dinitroanthracene

CAS No.: 234076-75-6

Cat. No.: VC7960850

Molecular Formula: C14H8N2O4

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

2,9-Dinitroanthracene - 234076-75-6

Specification

CAS No. 234076-75-6
Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
IUPAC Name 2,9-dinitroanthracene
Standard InChI InChI=1S/C14H8N2O4/c17-15(18)11-6-5-10-7-9-3-1-2-4-12(9)14(16(19)20)13(10)8-11/h1-8H
Standard InChI Key KZKKCRIBUXLWCS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2[N+](=O)[O-])[N+](=O)[O-]

Introduction

Physico-Chemical Properties

2,9-Dinitroanthracene exhibits distinct physical and chemical properties attributable to its nitro-functionalized structure:

PropertyValueSource
Density1.479 ± 0.06 g/cm³
Boiling Point485.7 ± 25.0 °C (predicted)
Molecular Weight268.22 g/mol
Molecular FormulaC₁₄H₈N₂O₄

The nitro groups at the 2nd and 9th positions introduce electron-withdrawing effects, which significantly alter the electronic distribution of the anthracene backbone. This modification reduces the compound's susceptibility to electrophilic aromatic substitution while enhancing its potential for redox reactions and charge-transfer interactions .

Synthesis and Structural Features

Synthetic Routes

The synthesis of 2,9-dinitroanthracene typically involves the nitration of anthracene or its derivatives. While anthracene undergoes nitration preferentially at the 9th position under mild conditions , achieving the 2,9-dinitro isomer requires controlled reaction parameters, such as elevated temperatures or the use of directing groups. A plausible pathway involves:

  • Mononitration: Initial nitration of anthracene to yield 9-nitroanthracene .

  • Directed Nitration: Further nitration under vigorous conditions (e.g., fuming nitric acid and sulfuric acid) to introduce the second nitro group at the 2nd position .

The steric and electronic effects of the first nitro group direct the second nitration to the 2nd position, as the 9th position is already occupied, and the 1st position is less reactive due to deactivation .

Structural Analysis

X-ray crystallography and computational studies suggest that the nitro groups at the 2nd and 9th positions create a planar molecular geometry with minimal steric hindrance. This arrangement facilitates π-π stacking interactions in solid-state structures, which are critical for applications in organic semiconductors .

Chemical Reactivity

Redox Behavior

The nitro groups render 2,9-dinitroanthracene highly electron-deficient, making it a strong candidate for reduction reactions. Key transformations include:

  • Reduction to Amines: Catalytic hydrogenation or reduction with metals (e.g., Fe/HCl) converts nitro groups to amines, yielding 2,9-diaminoanthracene .

  • Radical Anion Formation: Electron transfer reactions generate stable radical anions, which exhibit intense near-infrared (NIR) absorption due to intervalence charge-transfer transitions .

Electrophilic and Nucleophilic Reactions

Applications and Research Findings

Materials Science

2,9-Dinitroanthracene has shown promise in:

  • Organic Photovoltaics (OPVs): Its electron-deficient structure enhances electron transport in donor-acceptor heterojunctions .

  • Charge-Transfer Complexes: Studies on dinitroaromatic radical anions reveal large electronic coupling values (ΔHab34005410cm1\Delta H_{ab} \approx 3400-5410 \, \text{cm}^{-1}), indicating strong delocalization of charge carriers .

Comparison with Isomeric Dinitroanthracenes

The position of nitro groups profoundly influences properties:

Property2,9-Dinitroanthracene9,10-Dinitroanthracene
Density (g/cm³)1.4791.3–1.5 (predicted)
Boiling Point (°C)485.7~400–450 (estimated)
Electronic CouplingModerate (ΔHab\Delta H_{ab})Lower due to para-substitution

The 2,9 isomer’s meta-substitution pattern enhances conjugation across the anthracene backbone compared to the 9,10 isomer’s para-substitution, which localizes electron density .

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